1-(2-Hydroxyphenyl)piperazine

Overview

Description

It is a white or yellowish crystalline substance with an aromatic odor similar to benzene . This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-phenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for 2-Piperazin-1-yl-phenol often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-phenol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

1-(2-Hydroxyphenyl)piperazine is primarily investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds allows it to interact with various neurotransmitter systems, making it a candidate for drug development in the following areas:

- Antidepressant Activity : Research indicates that derivatives of piperazine can modulate serotonin levels, suggesting potential use as antidepressants. A study highlighted the efficacy of related compounds in enhancing serotonergic neurotransmission, which may lead to mood improvement .

- Antipsychotic Properties : The compound's interaction with dopamine receptors has been studied for its potential antipsychotic effects. Preliminary findings suggest that it may exhibit antagonistic properties against certain dopamine receptor subtypes, which are crucial in managing psychotic disorders .

- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate its ability to mitigate oxidative stress in neuronal cells, which is vital for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Research

The compound serves as a biochemical tool for studying enzyme interactions and receptor binding:

- Enzyme Inhibition Studies : It has been utilized in research focused on inhibiting specific enzymes such as tyrosinase. A case study demonstrated significant inhibition of mushroom tyrosinase, indicating its potential use in cosmetic formulations aimed at reducing skin pigmentation.

- Receptor Binding Studies : Due to its structural properties, this compound is employed to investigate interactions with various receptors, including serotonin and dopamine receptors. These studies contribute to understanding the pharmacological profiles of new drugs .

Material Science

In addition to its medicinal applications, this compound finds utility in material science:

- Polymer Synthesis : The compound is used as a building block in synthesizing advanced polymers with enhanced properties such as durability and resistance to environmental factors. Its incorporation into polymer matrices improves mechanical strength and thermal stability .

- Coatings Development : Research indicates that formulations containing this compound can enhance the protective qualities of coatings used in various industrial applications .

Table 1: Summary of Biological Activities

Case Study 1: Tyrosinase Inhibition

A study by De Luca et al. (2020) explored the inhibitory effects of this compound on mushroom tyrosinase. The results indicated a significant dose-dependent inhibition with IC50 values comparable to established inhibitors, suggesting its potential utility in cosmetic formulations aimed at reducing skin pigmentation.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related piperazine derivatives, highlighting their ability to reduce oxidative stress in neuronal cell cultures. These compounds demonstrated protective effects against neurotoxicity induced by glutamate, indicating their therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-phenol involves its interaction with specific molecular targets and pathways. For example, it can act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition . This inhibition is achieved through competitive and non-competitive binding to the enzyme’s active site .

Comparison with Similar Compounds

2-Piperazin-1-yl-phenol can be compared with other similar compounds, such as:

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has different structural features and binding affinities.

3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has antibacterial activity and is used in the development of antimicrobial agents.

The uniqueness of 2-Piperazin-1-yl-phenol lies in its versatile applications and its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

1-(2-Hydroxyphenyl)piperazine (HP) is a significant compound within the piperazine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature and research findings.

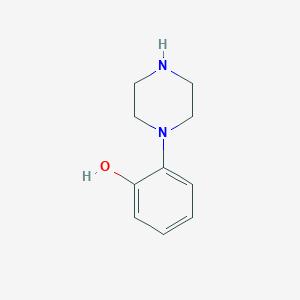

Chemical Structure

This compound has the following chemical structure:

This compound features a piperazine ring substituted with a hydroxyphenyl group, which is crucial for its interaction with various biological targets.

1. Receptor Binding Affinity

This compound exhibits significant affinity for several neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Research indicates that it acts as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders . Its interaction with these receptors suggests potential applications in treating psychiatric conditions.

2. Antiproliferative Effects

Studies have demonstrated that HP has antiproliferative effects on various cancer cell lines. For instance, in K562 leukemic cells, HP was shown to induce cell death through mechanisms involving necroptosis, characterized by mitochondrial dysfunction and increased reactive oxygen species (ROS) production . The compound's IC50 values indicate a concentration-dependent cytotoxicity, highlighting its potential as an anti-cancer agent.

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| K562 | 427 | 259 | 50 |

3. Neuroprotective Effects

HP's interaction with dopaminergic systems suggests neuroprotective properties. Its ability to modulate dopamine D4 receptor activity may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's disease . The compound's neuroprotective effects are attributed to its ability to inhibit oxidative stress and promote neuronal survival.

4. Antidepressant-like Activity

In animal models, HP has demonstrated antidepressant-like effects, possibly through serotonergic modulation. It enhances serotonin levels in the brain, contributing to improved mood and reduced anxiety behaviors . This activity positions HP as a candidate for further development in treating depression and anxiety disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : By acting on serotonin and dopamine receptors, HP influences neurotransmitter release and signaling pathways involved in mood regulation.

- Induction of Cell Death : In cancer cells, HP triggers necroptosis through mitochondrial pathways, leading to cell membrane rupture and loss of cellular integrity.

- Oxidative Stress Regulation : HP's capacity to modulate ROS levels contributes to its neuroprotective effects and antiproliferative activity.

Case Studies

Recent studies have focused on the pharmacological potential of HP:

- Study on K562 Cells : A study investigated the effects of HP on K562 cells, revealing that it induces necroptosis via mitochondrial dysfunction. The study emphasized the importance of further exploring HP's role in cancer therapy .

- Behavioral Studies : Animal studies assessing the antidepressant-like effects of HP showed significant reductions in depressive behaviors when administered over a specific duration . These findings support the need for clinical trials to evaluate its efficacy in humans.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing 1-(2-Hydroxyphenyl)piperazine, and how are intermediates characterized?

A validated synthesis route involves benzoic acid as a starting material, proceeding through sequential steps of acyl chloride formation, bromination, and esterification. Key parameters include solvent selection (e.g., toluene for bromination), reaction time optimization (e.g., 6–8 hours for esterification), and stoichiometric ratios (e.g., 1:1.2 molar ratio for bromination). Intermediates and final products are characterized via IR (to confirm functional groups like hydroxyl and ester), HNMR (for structural elucidation), and GC-MS/HPLC (for purity assessment). Melting point analysis further validates crystallinity .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is a robust method. For enhanced sensitivity, derivatization strategies—such as reacting with 1-(2-methoxyphenyl)piperazine to stabilize reactive intermediates—can be employed. Internal standards like p-tolylpiperazine (pTP) improve quantitative accuracy by normalizing matrix effects. Method validation includes linearity (R² > 0.99), limit of detection (LOD < 10 ng/mL), and recovery rates (85–115%) .

Q. How is the purity of this compound confirmed during synthesis?

Purity is assessed via chromatographic techniques (HPLC/GC-MS) and spectroscopic methods. For example, HPLC retention time matching against certified standards and absence of secondary peaks (>98% purity) are critical. IR spectroscopy identifies contaminants through unexpected absorption bands (e.g., residual solvent peaks at 2900 cm⁻¹). Melting point consistency (±2°C of literature values) further confirms purity .

Advanced Research Questions

Q. How can Raman microspectroscopy differentiate this compound from its structural isomers?

Raman microspectroscopy at 20 mW laser power with 128–256 scans achieves high-resolution spectral differentiation. Multivariate analysis (Principal Component Analysis, PCA, followed by Linear Discriminant Analysis, LDA) isolates key vibrational modes (e.g., C–O stretching at 1200 cm⁻¹ for hydroxyl vs. methoxy substituents). For isomers, PCA explains >99% variance using principal components (PC2–PC4), while LDA provides visual separation in score plots. This method avoids degradation and distinguishes subtle structural differences, such as ortho vs. para substitution .

Q. What role do substituents (e.g., hydroxyl, fluorophenyl) play in the pharmacological activity of piperazine derivatives?

The hydroxyl group at the ortho position enhances hydrogen bonding with serotonin receptors (e.g., 5-HT1A/2C), increasing binding affinity. Fluorophenyl substituents, as in 1-(4-fluorophenyl)piperazine, improve metabolic stability by resisting cytochrome P450 oxidation. Comparative studies using receptor-binding assays (radioligand displacement) and molecular docking reveal that electron-withdrawing groups (e.g., -CF₃) further modulate selectivity and potency .

Q. How do thermodynamic properties (e.g., pKa) of this compound influence its solubility and reactivity?

The pKa of the hydroxyl group (≈9.5 at 298 K) dictates pH-dependent solubility, with protonation increasing water solubility below pH 7. Temperature studies (298–323 K) show pKa decreases by 0.2–0.5 units per 10 K rise, affecting ionization in biological matrices. Thermodynamic parameters (ΔH° ≈ -40 kJ/mol, ΔS° ≈ -120 J/mol·K) indicate entropy-driven dissociation, critical for designing buffered formulations .

Q. What metabolic pathways and drug-drug interactions are associated with this compound?

In vivo studies in rodents show primary metabolism via CYP2D6 and CYP3A4, forming N-desmethyl and hydroxylated metabolites. Co-administration with CYP inhibitors (e.g., fluoxetine) increases systemic exposure by 2–3 fold. Urinary detection in humans uses LC-MS/MS with collision-induced dissociation (CID) to identify glucuronide conjugates. Metabolite profiling confirms cross-reactivity with immunoassays for designer drugs like mCPP .

Q. How can multivariate statistics resolve conflicting data in isomer identification or receptor binding studies?

Conflicting spectral or binding data arise from overlapping signals (e.g., Raman peaks of isomers). PCA reduces dimensionality by isolating variance sources (e.g., 99% variance explained by PC2–PC4), while LDA maximizes inter-class separation. For receptor studies, hierarchical clustering of IC₅₀ values and heatmap visualization identify outlier datasets. Bootstrap resampling (n=1000 iterations) validates statistical robustness .

Q. Methodological Tables

Table 1. Key Raman Parameters for Isomer Differentiation

| Parameter | Optimal Value | Impact on Spectral Quality |

|---|---|---|

| Laser Power | 20 mW | Enhances peak intensity without degradation |

| Number of Scans | 128–256 | Improves signal-to-noise ratio |

| Principal Component | PC2–PC4 | Explains >99% variance in isomers |

Table 2. Thermodynamic Properties of Piperazine Derivatives

| Compound | pKa (298 K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| This compound | 9.5 | -40 | -120 |

| 1-(4-Fluorophenyl)piperazine | 8.9 | -38 | -115 |

Properties

IUPAC Name |

2-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORNTHBBLYBAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143733 | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-17-2 | |

| Record name | 2-(1-Piperazinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-piperazinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-Piperazinyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A5WD54AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.